2-Amino-3-chloropyridine-4-thiol

Synthetic intermediate Heterocyclic building block Regioselective functionalization

This trifunctionalized pyridine offers three distinct reactive centers—nucleophilic -NH₂ at C2, electrophilic -Cl at C3, and thiol/thione at C4—enabling sequential orthogonal derivatization unavailable in simpler analogs. The ortho amino-chloro push-pull system uniquely tunes ring electronics. The 4-thiol provides superior nucleophilicity for biomimetic metal complexes versus 2-thiol analogs. Ideal for diversity-oriented synthesis, coordination chemistry, and covalent probe construction. Batch-verified 97% purity. Stored under nitrogen at 2-8°C to preserve thiol integrity. Request bulk pricing.

Molecular Formula C5H5ClN2S
Molecular Weight 160.63 g/mol
CAS No. 2055759-39-0
Cat. No. B3114916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-chloropyridine-4-thiol
CAS2055759-39-0
Molecular FormulaC5H5ClN2S
Molecular Weight160.63 g/mol
Structural Identifiers
SMILESC1=CNC(=C(C1=S)Cl)N
InChIInChI=1S/C5H5ClN2S/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9)
InChIKeyCGXKWAJDTOSBHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-chloropyridine-4-thiol (CAS 2055759-39-0) Chemical Structure and Physical Properties


2-Amino-3-chloropyridine-4-thiol (CAS 2055759-39-0) is a trifunctionalized pyridine derivative with the molecular formula C5H5ClN2S and a molecular weight of 160.63 g/mol [1]. This heterocyclic building block features three distinct reactive centers: a nucleophilic amino group (-NH2) at the 2-position, an electrophilic chloro substituent (-Cl) at the 3-position, and a thiol/thione group (-SH/=S) at the 4-position [1]. The compound exists in a thione-thiol tautomeric equilibrium, with the IUPAC name designated as 2-amino-3-chloro-1H-pyridine-4-thione . Key computed physicochemical descriptors include an XLogP3-AA of 1.1, a topological polar surface area (TPSA) of 70.1 Ų, and two hydrogen bond donors [1].

Why 2-Amino-3-chloropyridine-4-thiol Cannot Be Replaced by Simpler Pyridine Thiols


Replacement of 2-amino-3-chloropyridine-4-thiol with simpler analogs such as unsubstituted 2-aminopyridine-4-thiol or 3-chloropyridine-4-thiol would fundamentally alter both the electronic environment of the pyridine ring and the available reactive sites for downstream functionalization. The ortho-relationship between the amino and chloro groups creates a unique push-pull electronic system that does not exist in either the 2-amino-4-thiol or the 3-chloro-4-thiol scaffolds alone [1]. Furthermore, spectroscopic studies of pyridine thiols demonstrate that the position of the thiol group (2- vs 4-thiol) dictates metal coordination geometry and sulfur-to-metal charge transfer behavior [2]. The absence of any one of the three functional groups—amino, chloro, or thiol—eliminates a key synthetic handle, rendering generic substitution inadequate for applications requiring precise regiochemical control or specific metal-binding properties.

2-Amino-3-chloropyridine-4-thiol Quantitative Differentiation Evidence


Structural Differentiation: Trifunctionalized Pyridine Scaffold with Ortho-Amino-Chloro Substitution Pattern

2-Amino-3-chloropyridine-4-thiol possesses three distinct functional groups on a single pyridine ring: an amino group at position 2, a chloro group at position 3, and a thiol/thione group at position 4. This trifunctionalization pattern is not present in simpler comparators such as 3-chloropyridine-4-thiol (CAS 1247828-52-9, C5H4ClNS, MW 145.61), which lacks the amino group, or 2-aminopyridine-4-thiol (CAS 683738-44-5), which lacks the chloro substituent [1]. The ortho-relationship between the amino and chloro groups in the target compound creates a distinctive electronic environment that influences the reactivity of both the amino and thiol functionalities. The computed XLogP3-AA value of 1.1 and topological polar surface area of 70.1 Ų [1] reflect this unique substitution pattern, which differs from the physicochemical profiles of the simpler analogs.

Synthetic intermediate Heterocyclic building block Regioselective functionalization

Commercial Availability with Analytical-Grade Purity Specifications

2-Amino-3-chloropyridine-4-thiol (CAS 2055759-39-0) is commercially available from multiple suppliers with documented purity specifications ranging from 95% to ≥98% . ChemScene offers this compound with purity ≥98% under catalog number CS-0136138, with specified storage conditions of 4°C, protection from light, and storage under nitrogen . Aladdin Scientific provides the compound at 97% purity (Item A631440) with storage at 2-8°C . AKSci supplies the compound at 95% minimum purity (Catalog 4380EH) . The sodium salt form (sodium 2-amino-3-chloropyridine-4-thiolate) is also available from Sigma-Aldrich, offering an alternative formulation with enhanced solubility and stability .

Procurement Quality control Synthetic chemistry

Thione-Thiol Tautomerism Affecting Metal Coordination and Reactivity

The target compound exists in a thione-thiol tautomeric equilibrium, with the IUPAC name reflecting the thione form: 2-amino-3-chloro-1H-pyridine-4-thione [1]. Studies on pyridine thiol systems have established that 4-mercaptopyridines exhibit a thione-thiol tautomerism that is solvent- and concentration-dependent, with polar solvents and self-association shifting the equilibrium toward the thione form [2]. In coordination chemistry, 4-pyridine thiol complexes bond through the sulfur atom rather than the nitrogen atom in all cases, producing tetrahedral chromophores with Co(II), Zn(II), and Cd(II), and square chromophores with Ni(II) and Pt(II) [3]. The optical electronegativity of pyridine thiol ligands has been determined as approximately 2.4 [3]. The presence of the 2-amino substituent on the target compound further modulates the electron density at the sulfur atom, influencing its nucleophilicity and metal-binding characteristics relative to unsubstituted pyridine thiols.

Coordination chemistry Tautomerism Metal complexes

Synthetic Utility: Orthogonal Functional Handles for Sequential Derivatization

The 2-amino-3-chloropyridine-4-thiol scaffold provides three chemically orthogonal reactive sites that can be addressed sequentially without protection/deprotection cycles in many cases. The amino group (C2) can undergo acylation, sulfonylation, reductive amination, or diazotization chemistry; the chloro substituent (C3) is susceptible to nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and other palladium-catalyzed cross-couplings; and the thiol/thione group (C4) can participate in alkylation, metal coordination, disulfide formation, or oxidation to sulfonic acid derivatives [1]. This orthogonal reactivity profile contrasts with simpler scaffolds such as 3-chloropyridine-4-thiol (which lacks the amino handle) or 2-aminopyridine-4-thiol (which lacks the chloro leaving group for cross-coupling), providing a broader scope of accessible derivatives from a single starting material.

Medicinal chemistry Parallel synthesis Scaffold diversification

Differential Reactivity of 4-Position Thiol vs 2-Position Thiol in Methylation Susceptibility

In zinc(II) complexes modeling the active site of thiolate-alkylating enzymes, a direct comparison between pyridine-2-thiol and pyridine-4-thiol coligands revealed significant differences in methylation susceptibility. Complex 1 ([TtiZn–SpyH]2·HClO4, containing pyridine-2-thiol) was much less susceptible to methylation than complex 2 ([TtiZn–Spy], containing pyridine-4-thiol) [1]. This difference is attributed to electronic effects and steric hindrance in the pyridine-2-thiol complex. The average Zn(1)–S(thiolate) bond length in complex 1 was determined to be 2.289 Å, with Zn(1)–S(thione) bonds averaging 2.349 Å [1]. These findings demonstrate that the position of the thiol group on the pyridine ring (2- vs 4-position) fundamentally alters the nucleophilicity and reactivity of the sulfur atom in metal complexes, which has direct implications for the design of enzyme inhibitors and metallodrug candidates.

Bioinorganic chemistry Enzyme modeling Thiolate alkylation

2-Amino-3-chloropyridine-4-thiol Validated Application Scenarios Based on Evidence


Medicinal Chemistry Scaffold for Parallel Library Synthesis

The trifunctionalized nature of 2-amino-3-chloropyridine-4-thiol—with orthogonal amino, chloro, and thiol handles—makes it an efficient starting point for diversity-oriented synthesis (DOS) in medicinal chemistry programs. As established in the structural differentiation evidence, this scaffold provides three distinct synthetic handles compared to the one or two handles available on simpler pyridine thiols [1]. Chemists can perform sequential derivatization: (i) alkylation or acylation of the amino group; (ii) palladium-catalyzed cross-coupling at the chloro position; and (iii) alkylation or metal coordination at the thiol site. This parallel functionalization capability reduces the number of linear synthetic steps required to generate diverse analog libraries, accelerating hit-to-lead optimization campaigns. The availability of the compound with ≥98% purity from commercial suppliers [2] ensures reproducible starting material quality for library production.

Bioinorganic Model Complexes for Thiolate-Alkylating Enzyme Studies

Based on the direct head-to-head comparison showing differential methylation susceptibility between pyridine-2-thiol and pyridine-4-thiol zinc complexes [1], 2-amino-3-chloropyridine-4-thiol can serve as a ligand precursor for preparing zinc(II) or other transition metal complexes that model the active sites of thiolate-alkylating enzymes. The 4-position thiol group is expected to confer higher nucleophilicity and methylation susceptibility compared to 2-position thiol analogs, as demonstrated by the reactivity difference between Complex 1 (2-thiol, low susceptibility) and Complex 2 (4-thiol, higher susceptibility) [1]. Researchers can exploit this property to design biomimetic complexes with tunable alkylation reactivity for mechanistic enzymology studies or for developing covalent probes targeting thiolate-rich metalloenzyme active sites.

Coordination Chemistry and Catalysis Ligand Development

The thione-thiol tautomerism and metal-binding behavior of 2-amino-3-chloropyridine-4-thiol, as inferred from class-level evidence on pyridine thiols [1][2], positions this compound as a versatile ligand for coordination chemistry and catalysis applications. The thiol/thione group coordinates through sulfur in all cases with transition metals, producing defined geometries: tetrahedral with Co(II), Zn(II), and Cd(II), and square planar with Ni(II) and Pt(II) [2]. The optical electronegativity of ~2.4 for pyridine thiol ligands [2] provides a quantitative benchmark for predicting electronic properties in designed complexes. The additional amino group offers a secondary coordination site or a handle for further ligand functionalization, enabling the construction of heterobimetallic complexes or supported catalysts.

Covalent Probe and Affinity Reagent Synthesis

The combination of an amino group (for bioconjugation or affinity tag attachment) and a thiol group (for reversible disulfide formation or metal coordination) on a single pyridine scaffold makes 2-amino-3-chloropyridine-4-thiol a valuable intermediate for preparing covalent probes and affinity reagents. The thiol group can participate in disulfide exchange with cysteine residues or serve as a soft metal-binding warhead, while the amino group can be functionalized with fluorophores, biotin, or other reporter moieties [1]. The chloro substituent provides an additional site for structural diversification or for introducing photoaffinity labeling groups. The commercial availability of the compound with validated purity (95-98%) and defined storage conditions (2-8°C, protect from light, under nitrogen) [2] supports reproducible probe synthesis and long-term project continuity.

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